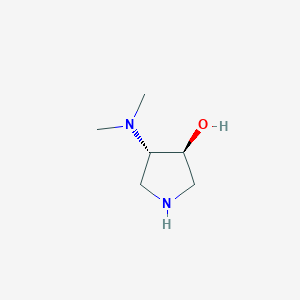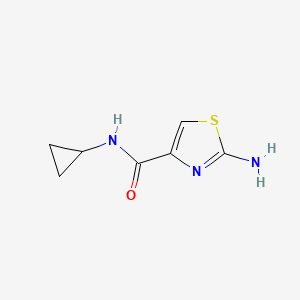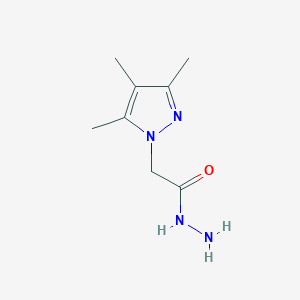
trans-4-(Dimethylamino)-3-pyrrolidinol
Descripción general
Descripción
Trans-4-(Dimethylamino)-3-pyrrolidinol (DMAP) is an aminol derivative of the pyrrolidinol family that is used in a wide range of scientific applications. It is a white crystalline solid that is soluble in water and has a melting point of 124-125°C. DMAP is a versatile organic compound that is used in a variety of synthetic organic chemistry applications, such as the synthesis of amines, peptides, and other nitrogen-containing compounds. DMAP is also used in the synthesis of chiral compounds, as it can be used as a chiral auxiliary in asymmetric synthesis. Additionally, DMAP has been used in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Organometallic Complex Synthesis :
- Trans-4-(Dimethylamino)-3-pyrrolidinol has been used in the synthesis of ruthenium−butatrienylidene intermediate complexes, which are characterized by various spectroscopic and electrochemical techniques. These complexes are significant in organometallic chemistry for their potential applications in catalysis and materials science (Winter & Hornung, 1999).
Surface Plasmon Resonance Spectroscopy :
- In surface plasmon resonance spectroscopy, trans-4-(Dimethylamino)-3-pyrrolidinol is used to create adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. This application is crucial for the study of surface chemistry and nanotechnology (Gandubert & Lennox, 2006).
Catalysis in Acylation Reactions :
- The compound acts as a recyclable catalyst for acylation of inert alcohols and phenols, significantly contributing to the field of organic synthesis and green chemistry. The mechanism of this catalysis has been explored, enhancing the understanding of reaction dynamics (Liu, Ma, Liu, & Wang, 2014).
Nonlinear Optical Properties in Organometallic Complexes :
- In the study of nonlinear optical properties, trans-4-(Dimethylamino)-3-pyrrolidinol derivatives in organometallic complexes have shown significant results. These studies are important for the development of advanced materials in photonics and electronics (Coe et al., 1997).
Photophysical Properties in "Push-Pull" Molecules :
- The compound exhibits unique photophysical properties in "push-pull" molecules, relevant to fields such as photochemistry and molecular electronics. This includes studies of fluorescence and charge transfer states, adding value to the development of novel optical materials (Sonu, Tiwari, Sarmah, Roy, & Saha, 2014).
Antioxidant Properties in Novel Pyridinols :
- Research on 6-substituted-2,4-dimethyl-3-pyrrolidinols, which include derivatives of trans-4-(Dimethylamino)-3-pyrrolidinol, highlights their strong antioxidant properties. This has implications in medicinal chemistry and pharmacology (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Propiedades
IUPAC Name |
(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMZWVXBYNBYDL-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CNC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol | |
CAS RN |
960289-61-6 | |
| Record name | rac-(3R,4R)-4-(dimethylamino)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid](/img/structure/B1520528.png)








